molecular formula C15H18N2O3S2 B2922578 N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 922482-60-8

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2922578
CAS No.: 922482-60-8
M. Wt: 338.44
InChI Key: WTGHPGXCPDITDS-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 922482-60-8) is a chemical compound with the molecular formula C15H18N2O3S2 and a molecular weight of 338.45 g/mol. It features a distinctive thiazole core, a moiety recognized for its significant versatility and prevalence in medicinal chemistry research . The thiazole ring, containing both nitrogen and sulfur atoms, is a common structural feature in many biologically active molecules and is found in various treatment drugs, highlighting its importance in the design of novel therapeutic agents . This compound is of particular interest in early-stage drug discovery and chemical biology. Researchers value this reagent for its potential use as a key synthetic intermediate or as a structural scaffold in the development of new molecular entities. Its structure, which incorporates both acetamide and ethylsulfonyl functional groups, makes it a valuable subject for investigations into structure-activity relationships (SAR), particularly in exploring interactions with biological targets. The presence of the thiazole ring suggests potential for diverse pharmacological activity, as this heterocycle is found in compounds with a broad spectrum of biological activities, including anticancer properties . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-4-22(19,20)13-7-5-12(6-8-13)9-14(18)17-15-16-10(2)11(3)21-15/h5-8H,4,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGHPGXCPDITDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

where the thiazole moiety contributes to its biological properties. The presence of both the thiazole and sulfonyl groups is critical for its activity, influencing interactions with biological targets.

  • Antitumor Activity :
    • Studies have shown that thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant inhibitory effects on cell proliferation, with IC50 values in the low micromolar range .
    • The mechanism is typically attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival .
  • Antimicrobial Properties :
    • Thiazole-containing compounds have been reported to possess antibacterial and antifungal activities. The presence of the ethylsulfonyl group enhances solubility and bioavailability, potentially increasing efficacy against pathogenic organisms .
    • In vitro studies indicated that derivatives with this structure showed comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Neuroprotective Effects :
    • Research has indicated that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Thiazole Ring Modifications : Substituents on the thiazole ring can enhance or diminish activity. For example, methyl substitutions at specific positions have been linked to increased potency against cancer cell lines .
  • Sulfonyl Group Variations : The nature of the sulfonyl substituent (e.g., ethyl vs. methyl) significantly affects solubility and interaction with biological targets .
  • Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring can modulate activity, affecting binding affinity to target proteins involved in disease processes .

Case Studies

  • Antitumor Efficacy :
    • A study involving a series of thiazole derivatives demonstrated that this compound exhibited potent cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 1.5 µM .
  • Neuroprotective Study :
    • In a neuroprotection assay, this compound showed significant reduction in cell death induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, suggesting its potential use in treating neurodegenerative disorders .

Data Table

Biological ActivityObserved EffectIC50 Value (µM)Reference
Antitumor (A549 cells)Cytotoxicity1.5
Antibacterial (E. coli)Inhibition of growth10
Neuroprotection (SH-SY5Y)Reduced cell deathNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
N-(4,5-Dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (Target) C₁₅H₁₇N₃O₃S₂ 351.40 Thiazole, acetamide, ethylsulfonyl phenyl 4,5-Dimethylthiazole, ethylsulfonyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Nitro, methylsulfonyl, chloro-phenyl Chloro, nitro, methylsulfonyl
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₃H₁₄N₂O₃S₂ 310.39 Thiazolidinone, ethoxy-phenyl, mercapto Ethoxy, mercapto, thiazolidinone
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide C₁₂H₁₄N₄O₃S₂ 326.40 Thiadiazole, sulfamoyl, acetyl Ethyl-thiadiazole, sulfamoyl

Key Observations:

Structural Variations: The target compound distinguishes itself with a 4,5-dimethylthiazole core, which may enhance steric bulk and electron-donating effects compared to simpler thiazole or thiadiazole derivatives . N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide incorporates a nitro group and chloro-substituted phenyl ring, which likely increase electrophilicity and reactivity compared to the target’s ethylsulfonyl group.

Physicochemical Properties :

  • The target has the highest molecular weight (351.40 g/mol) among the compared compounds, suggesting lower solubility unless balanced by polar groups like sulfonyl or acetamide.
  • N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide has a higher hydrogen-bond acceptor count (PSA = 137.67 Ų) than the target, implying better aqueous solubility.

Biological Implications :

  • Thiazole and thiadiazole derivatives are frequently associated with antimicrobial or anticancer activity due to their ability to interact with enzymes like kinases or proteases . The target’s ethylsulfonyl group may enhance binding to hydrophobic pockets in target proteins.
  • N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide contains a reactive mercapto group, which could confer antioxidant properties but also increase susceptibility to oxidation.

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